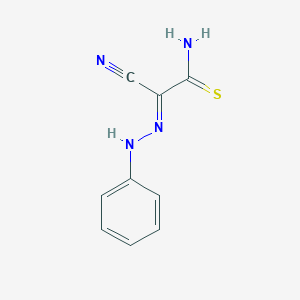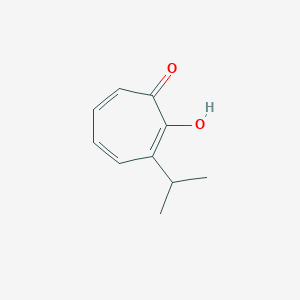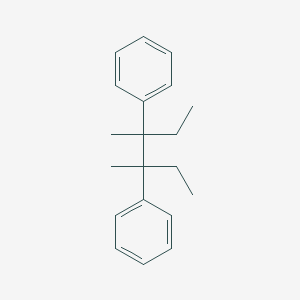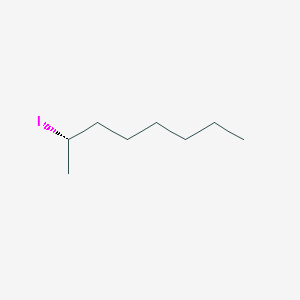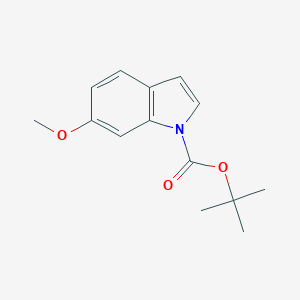
1-Boc-6-metoxiindol
Descripción general
Descripción
Tert-Butyl 6-methoxy-1H-indole-1-carboxylate (TBMI) is a derivative of indole-1-carboxylic acid and is a widely used compound in scientific research. TBMI is a versatile building block for organic synthesis and is used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of heterocyclic compounds, such as quinolines and imidazoles. TBMI has been used in the synthesis of a variety of natural products, such as terpenes, flavonoids, and alkaloids.
Aplicaciones Científicas De Investigación
Química medicinal y desarrollo de fármacos
1-Boc-6-metoxiindol sirve como un andamiaje valioso para el diseño de nuevos fármacos. Su porción indol es una característica común en muchos compuestos bioactivos. Los investigadores han explorado su potencial como agente anticancerígeno, antimicrobiano y fármaco antiinflamatorio. Al modificar el indol protegido con Boc, los científicos pueden crear derivados con propiedades farmacológicas mejoradas .
Metodología sintética y síntesis orgánica
La funcionalidad de ácido borónico en this compound lo convierte en un excelente sustrato para reacciones de acoplamiento cruzado de Suzuki-Miyaura. Los químicos utilizan este compuesto para construir moléculas más complejas acoplándolo con ácidos borónicos arilo o heteroarilo. Los derivados de indol resultantes encuentran aplicaciones en la síntesis de productos naturales y la ciencia de materiales .
Propiedades fotofísicas y materiales luminiscentes
Los indoles a menudo exhiben propiedades fotofísicas interesantes. Los investigadores han investigado this compound por su comportamiento de fluorescencia. Al incorporarlo en materiales luminiscentes, como diodos orgánicos emisores de luz (OLED) o sensores fluorescentes, los científicos apuntan a mejorar su rendimiento y eficiencia .
Agroquímicos y protección de cultivos
Los compuestos basados en indol juegan un papel crucial en la investigación agroquímica. Los derivados de this compound se han explorado como posibles herbicidas, fungicidas e insecticidas. Su actividad selectiva contra plagas y patógenos los convierte en candidatos prometedores para la protección sostenible de los cultivos .
Ciencia de materiales y modificación de superficies
Los indoles funcionalizados encuentran aplicaciones en la modificación de superficies y la ciencia de materiales. Los investigadores han utilizado this compound para modificar superficies, como vidrio o nanopartículas, para propósitos específicos. Estos materiales modificados pueden exhibir propiedades mejoradas, como una mayor hidrofobicidad o biocompatibilidad .
Sondas biológicas y agentes de imagen
Debido a su estructura única, this compound puede servir como una sonda fluorescente en estudios biológicos. Los científicos etiquetan proteínas, ácidos nucleicos o estructuras celulares con derivados de indol para visualizar y rastrear su comportamiento. Estas sondas ayudan a comprender los procesos celulares y los mecanismos de la enfermedad .
En resumen, this compound es un compuesto versátil con aplicaciones que abarcan la química medicinal, la metodología sintética, la ciencia de materiales y más allá. Sus diversas propiedades continúan inspirando la investigación innovadora en varias disciplinas científicas. 🌟
Mecanismo De Acción
Target of Action
Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Generally, indole derivatives interact with their targets, leading to changes at the molecular and cellular levels . The exact nature of these interactions and changes would depend on the specific target and the biochemical context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad biological activity . The downstream effects of these pathway alterations would be context-dependent, varying based on the specific target and cellular environment.
Result of Action
As an indole derivative, it is likely to have diverse effects based on its interactions with various cellular targets .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1-Boc-6-methoxyindole plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The nature of these interactions often involves the binding of 1-Boc-6-methoxyindole to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
1-Boc-6-methoxyindole has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that 1-Boc-6-methoxyindole can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it has been found to impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 1-Boc-6-methoxyindole involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This compound has also been shown to affect gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of specific genes, ultimately influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Boc-6-methoxyindole can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Boc-6-methoxyindole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 1-Boc-6-methoxyindole has been associated with changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 1-Boc-6-methoxyindole vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as liver toxicity and changes in metabolic function. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is essential to carefully monitor the dosage of 1-Boc-6-methoxyindole in animal studies to avoid potential toxic effects .
Metabolic Pathways
1-Boc-6-methoxyindole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels. The compound’s metabolism involves its conversion to various metabolites, which can have different biological activities .
Transport and Distribution
The transport and distribution of 1-Boc-6-methoxyindole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biological activity. For example, the presence of specific transporters can enhance the uptake of 1-Boc-6-methoxyindole into cells, leading to higher intracellular concentrations .
Subcellular Localization
1-Boc-6-methoxyindole exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules. The subcellular localization of 1-Boc-6-methoxyindole is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are crucial for its biological activity and function .
Propiedades
IUPAC Name |
tert-butyl 6-methoxyindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)15-8-7-10-5-6-11(17-4)9-12(10)15/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWDNKUOSIOAPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646557 | |
| Record name | tert-Butyl 6-methoxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138344-18-0 | |
| Record name | tert-Butyl 6-methoxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




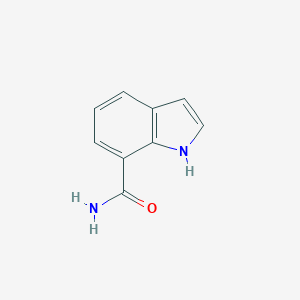
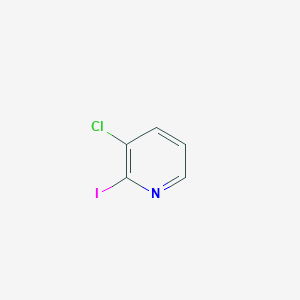
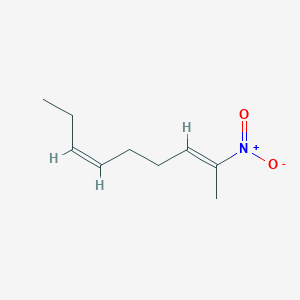
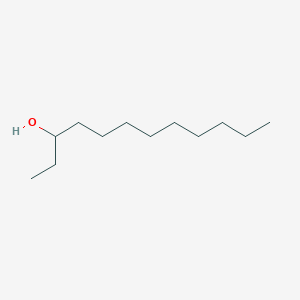

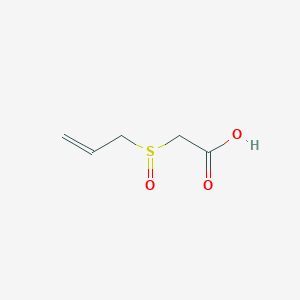

![[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(2-hydroxyethylcarbamoyl)-2-[[11-(2-hydroxyethylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(2-hydroxyethylcarbamoyl)oxan-4-yl] acetate](/img/structure/B156372.png)
